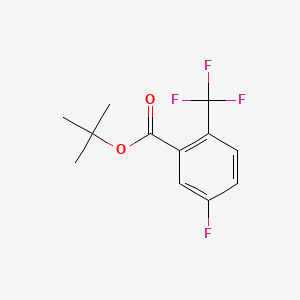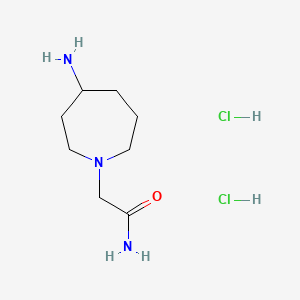
1-(2-Bromoethoxy)-3-fluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethoxy)-3-fluoropropane is an organic compound with the molecular formula C5H10BrFO It is a halogenated ether, characterized by the presence of both bromine and fluorine atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-3-fluoropropane can be synthesized through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. For this compound, the reaction typically involves the use of 3-fluoropropanol and 2-bromoethanol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to form the desired ether .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromoethoxy)-3-fluoropropane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): This reaction is common due to the presence of the bromine atom, which acts as a good leaving group.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution: Formation of ethers or other substituted products.
Elimination: Formation of alkenes.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethoxy)-3-fluoropropane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique halogenated structure.
Material Science: Utilized in the synthesis of specialized polymers and materials with specific properties.
Biological Studies: Investigated for its effects on biological systems and potential as a bioactive compound.
Wirkmechanismus
The mechanism of action of 1-(2-Bromoethoxy)-3-fluoropropane involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromoethoxy)-2-ethoxybenzene: Another halogenated ether with similar reactivity but different structural properties.
2-Bromo-1-(2-bromoethoxy)ethane: A compound with two bromine atoms, used in similar applications but with different reactivity due to the additional bromine atom.
Uniqueness: 1-(2-Bromoethoxy)-3-fluoropropane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens can enhance the compound’s reactivity and stability, making it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
2866317-08-8 |
|---|---|
Molekularformel |
C5H10BrFO |
Molekulargewicht |
185.03 g/mol |
IUPAC-Name |
1-(2-bromoethoxy)-3-fluoropropane |
InChI |
InChI=1S/C5H10BrFO/c6-2-5-8-4-1-3-7/h1-5H2 |
InChI-Schlüssel |
VJNVPTLPTKDBNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCBr)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2S)-piperidin-2-yl]methanethiol hydrochloride](/img/structure/B13462160.png)


![Tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13462176.png)
amine hydrochloride](/img/structure/B13462179.png)

![6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13462196.png)
![1-[2-(Chloromethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13462200.png)
![methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine](/img/structure/B13462201.png)

![1-[2-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13462216.png)

